![molecular formula C8H9NO B011744 2,3-Dihydro-benzofuran-3-ylamine CAS No. 109926-35-4](/img/structure/B11744.png)
2,3-Dihydro-benzofuran-3-ylamine
Overview
Description
2,3-Dihydro-benzofuran-3-ylamine , also known as 2,3-dihydro-1-benzofuran-3-amine , is a chemical compound with the molecular formula C₈H₉NO . It falls within the class of benzofuran derivatives. The compound’s structure consists of a benzene ring fused with a furan ring, and an amino group attached to the furan ring. The compound’s pale yellow liquid form makes it intriguing for various applications .
Synthesis Analysis
The synthesis of 2,3-Dihydro-benzofuran-3-ylamine involves several methods, including cyclization reactions and reductive amination. Researchers have explored both chemical and enzymatic routes to access this compound. These synthetic pathways are essential for obtaining sufficient quantities for further investigation .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-benzofuran-3-ylamine reveals its aromatic character due to the benzene and furan rings. The amino group (NH₂) introduces polarity and reactivity. The compound’s three-dimensional arrangement influences its interactions with other molecules, including biological targets .
Chemical Reactions Analysis
2,3-Dihydro-benzofuran-3-ylamine can participate in various chemical reactions, such as nucleophilic substitution, oxidation, and condensation. These reactions may lead to the formation of derivatives or modified compounds. Understanding its reactivity is crucial for designing novel derivatives with improved properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Tumor Applications
Benzofuran compounds, which include 2,3-Dihydro-benzofuran-3-ylamine, have been shown to have strong anti-tumor activities . This makes them potential candidates for the development of new anticancer drugs .
Antibacterial Applications
Benzofuran compounds have also been found to have antibacterial properties . This suggests that 2,3-Dihydro-benzofuran-3-ylamine could potentially be used in the development of new antibacterial agents.
Anti-Oxidative Applications
The anti-oxidative properties of benzofuran compounds suggest that 2,3-Dihydro-benzofuran-3-ylamine could be used in the development of treatments for diseases caused by oxidative stress.
Anti-Viral Applications
Benzofuran compounds have been shown to have anti-viral activities . This suggests that 2,3-Dihydro-benzofuran-3-ylamine could be used in the development of new antiviral drugs.
Hepatitis C Treatment
A recently discovered macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity . This suggests that 2,3-Dihydro-benzofuran-3-ylamine could potentially be used in the development of treatments for hepatitis C.
Anticancer Agents
Many benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells . This suggests that 2,3-Dihydro-benzofuran-3-ylamine could be used in the development of new anticancer drugs.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in the regulation of mood, sleep, attention, and a variety of other physiological processes.
Mode of Action
It is suggested that it may stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This interaction could lead to changes in neuronal signaling and ultimately influence various physiological processes.
Pharmacokinetics
It is known that the bioavailability of many benzofuran derivatives has been improved in recent years, allowing for once-daily dosing . This suggests that similar improvements may have been achieved for 2,3-Dihydro-benzofuran-3-ylamine.
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCGAGSBVAGXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911400 | |
Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-benzofuran-3-ylamine | |
CAS RN |
109926-35-4 | |
Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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